molecular formula C11H13NO3 B3029112 methyl 4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylate CAS No. 532391-91-6

methyl 4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylate

Cat. No.: B3029112
CAS No.: 532391-91-6
M. Wt: 207.23
InChI Key: QOSLGUQGRUKVCY-UHFFFAOYSA-N
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Description

Methyl 4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylate is a useful research compound. Its molecular formula is C11H13NO3 and its molecular weight is 207.23. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Composition and Toxicology

  • Benzofurans and benzodifurans, closely related to phenethylamines and psychoactive substances with a structure similar to recreational drugs, have been synthesized for research purposes. These compounds have hallucinogenic effects and a longer duration of action. Despite their known pharmacology and toxicology, the guidelines for treating intoxications caused by these substances are not established, highlighting the need for research in this area (Barceló & Gomila, 2018).

Pharmacological Activities

  • The compound 7-Methyljuglone, a biologically active naphthoquinone, has demonstrated a range of pharmacological activities, including antibacterial, antifungal, anticancer, antitubercular, anti-inflammatory, and antiviral effects. The hemi-synthesis of this compound has been described, providing avenues for future research and applications (Mbaveng & Kuete, 2014).

Environmental Impact and Ecological Risk Assessment

  • Organic Ultraviolet Filters (OUVFs) used in manufactured products like sunscreens and plastics have potential toxic effects on marine and freshwater organisms. The toxicology and ecological risk of these compounds, including derivatives of benzophenones and camphors, are critical for developing water-quality guidelines and understanding the pathological effects in aquatic environments (Carve et al., 2020).

Reproductive Toxicity

  • Hydroxy-4-methoxybenzophenone (BP-3), a commonly used ultraviolet filter, has been associated with reproductive toxicity. Studies have shown that high levels of BP-3 exposure could lead to changes in birth weight and gestational age, with potential endocrine-disrupting effects. However, the literature is limited by non-uniform measurements, calling for standardized studies for better comparison and understanding (Ghazipura et al., 2017).

Chemopreventive Potential

  • Dietary phytochemicals have shown potential as chemopreventive agents against tobacco-induced lung carcinogenesis. The correlation between carcinogens in cigarette smoking and lung cancer has been supported by evidence, suggesting that daily diet adjustments might effectively prevent lung cancer (Ding et al., 2023).

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with this compound are H315-H319-H335 . The precautionary statements are P261-P305+P351+P338 . For more detailed safety and hazard information, please refer to the MSDS .

Properties

IUPAC Name

methyl 4-methyl-2,3-dihydro-1,4-benzoxazine-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-12-5-6-15-10-7-8(11(13)14-2)3-4-9(10)12/h3-4,7H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOSLGUQGRUKVCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOC2=C1C=CC(=C2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20738974
Record name Methyl 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20738974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

532391-91-6
Record name Methyl 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20738974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.